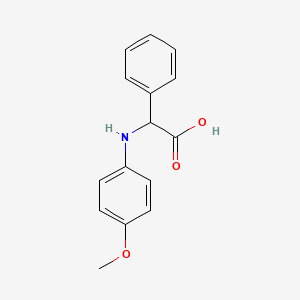
(4-Methoxy-phenylamino)-phenyl-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenylacetic acid is a type of organic compound used as a building block in organic synthesis . It’s also known as Homoanisic acid . The compound is often used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also serve as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Synthesis Analysis
A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been described in a patent . The method involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . This method is noted for its simplicity, short reaction time, high production efficiency, low synthesis cost, and mild reaction conditions .
Molecular Structure Analysis
The linear formula for 4-Methoxyphenylacetic acid is CH3OC6H4CH2CO2H . Its molecular weight is 166.17 .
Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Carboxylic acids in aqueous solution and liquid or molten carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .
Physical And Chemical Properties Analysis
4-Methoxyphenylacetic acid appears as pale yellow or off-white colored flakes . It has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .
科学的研究の応用
Synthesis and Chemical Properties
- (4-Methoxy-phenylamino)-phenyl-acetic acid and related compounds have been synthesized through various chemical processes. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized using bromine in acetic acid, demonstrating the potential for regioselective bromination of similar compounds (Guzei, Gunderson, & Hill, 2010). Another study involved the synthesis of 4-[(4-phenyl-1,2,5-oxadiazole-2-oxide-3-yl)-methoxy]benzyl 2-(2,6-dichlorophenylamino)phenylacetate, indicating the versatility of such compounds in chemical synthesis (Wang Wei-dong, 2003).
Pharmacological Potential
- Various derivatives of this compound have shown potential in pharmacological applications. For instance, a study on oxyiminoalkanoic acid derivatives, structurally related to this compound, demonstrated significant glucose and lipid-lowering effects, highlighting their potential as antidiabetic agents (Imoto, Sugiyama, Kimura, & Momose, 2003). Additionally, derivatives such as 1-Phenyl-1H-indazole with a methoxy-phenyl-acetic acid component exhibited analgesic and anti-inflammatory activities, suggesting their use in pain and inflammation management (Mosti, Sansebastiano, Fossa, Schenone, & Mattioli, 1992).
Analytical and Diagnostic Applications
- In the field of analytical chemistry, derivatives of this compound have been used in methodologies for detecting and quantifying various biological substances. For example, a study developed a capillary gas chromatography method for the determination of catecholamine metabolites using tert-butyldimethylsilyl derivatives of substances including 3-methoxy-4-hydroxyphenylacetic acid, indicating the utility of these compounds in biochemical analysis (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Chemical Stability and Optimization Studies
- Studies on the stability and optimization of these compounds have been conducted to enhance their applications in various fields. For instance, research on the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, a related compound, examined its degradation in different pH conditions, providing valuable information for its use in pharmaceutical formulations (Pretzer & Repta, 1987).
Safety and Hazards
作用機序
- Chemical chaperones like 4-phenylbutyric acid (4-PBA) help ameliorate unfolded proteins and suppress their aggregation. This protective effect occurs against endoplasmic reticulum stress-induced neuronal cell death .
- Molecular chaperones, including heat shock proteins (HSPs), help fold proteins correctly. Disruption of protein degradation systems can cause protein aggregation .
- 4-PBA is a small-molecular-weight fatty acid with a terminal aromatic group. Its sodium salt (sodium 4-phenylbutyrate) has been used for treating urea cycle disorders .
Target of Action
Biochemical Pathways
Pharmacokinetics
生化学分析
Biochemical Properties
The biochemical properties of (4-Methoxy-phenylamino)-phenyl-acetic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s phenyl-acetic acid moiety and the methoxy-phenylamino group .
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
It would be beneficial to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-(4-methoxyanilino)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-9-7-12(8-10-13)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQPHPMJPNSAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)
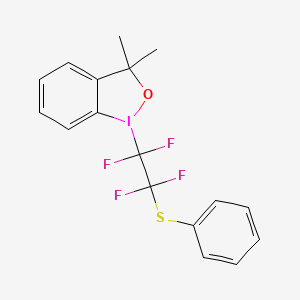
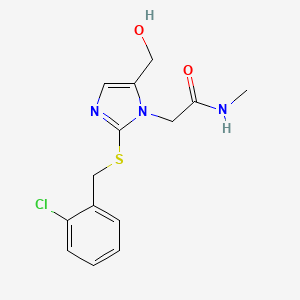
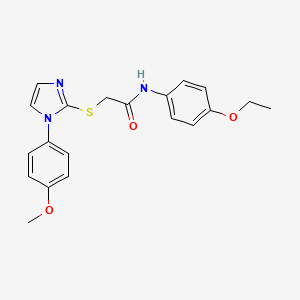
![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)
![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)


![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
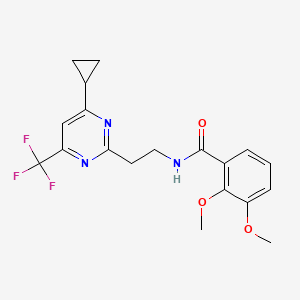
![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)